Propyl (chloromethyl)(ethyl)phosphinate

Hydrolysis kinetics Phosphinate stability Structure-reactivity relationships

Researchers requiring precise kinetic control in multi-step phosphinate syntheses often face premature deprotection with standard ethyl ester analogs. This compound solves that problem. • Slower alkaline hydrolysis of the propyl ester enables selective deprotection in prodrug synthesis. • Enhanced thermal stability allows high-temperature polymer processing without decomposition. • Reduced P-electrophilicity vs. P-methyl analogs minimizes side reactions in Michaelis-Arbuzov chemistry.

Molecular Formula C6H14ClO2P
Molecular Weight 184.60 g/mol
Cat. No. B13239486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl (chloromethyl)(ethyl)phosphinate
Molecular FormulaC6H14ClO2P
Molecular Weight184.60 g/mol
Structural Identifiers
SMILESCCCOP(=O)(CC)CCl
InChIInChI=1S/C6H14ClO2P/c1-3-5-9-10(8,4-2)6-7/h3-6H2,1-2H3
InChIKeyZKJKHKVTHXEZLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl (chloromethyl)(ethyl)phosphinate: Identity and Procurement Overview


Propyl (chloromethyl)(ethyl)phosphinate is a phosphinate ester featuring a reactive chloromethyl group directly attached to phosphorus, alongside an ethyl P-substituent and a propyl ester moiety. Its molecular formula is C6H14ClO2P, with a molecular weight of 184.60 g/mol . This structure situates it within the broader class of 1-chloroalkylphosphinates, which are valued as intermediates for synthesizing phosphonic and phosphinic acid derivatives. The combination of an electrophilic chloromethyl handle, a moderately lipophilic propyl ester, and a small P-ethyl group defines its reactivity profile relative to closely related analogs.

1
Chloromethyl electrophilic handle
Enables nucleophilic substitution, Arbuzov and Perkow reactions
2
Propyl ester stability window
Modulates hydrolysis kinetics and organic-phase solubility
3
P-ethyl electronic tuning
Adjusts phosphorus electrophilicity for selective transformations

Why Generic Phosphinate Interchange Leads to Reactivity Gaps


Superficially similar chloromethylphosphinate esters cannot be considered interchangeable due to quantifiable differences in steric and electronic properties governed by the alkoxy and P-alkyl substituents. Even a single methylene change in the ester chain, such as switching from a propyl to an ethyl ester, alters the steric environment of the phosphorus center, which directly modulates hydrolysis kinetics and nucleophilic substitution rates [1]. The P-alkyl group (ethyl vs. methyl) further influences the electrophilicity at phosphorus, impacting reactivity in key transformations like the Arbuzov or Perkow reactions. These intrinsic property shifts mean that substituting a generic analog without matching the exact substitution pattern can lead to unexpected reaction rates, different by-product profiles, or complete failure in multi-step synthetic sequences where precise kinetic control is essential.

!

Ester chain length (propyl vs ethyl) alters hydrolysis rate and boiling point; direct substitution may shift intermediate stability.

!

P-alkyl group (ethyl vs methyl) modifies phosphorus electrophilicity; different selectivities may result in key C–P bond formations.

!

Chlorine position (chloromethyl vs γ-chloropropyl) reverses base/water hydrolysis order; reactivity profile cannot be assumed equivalent.

Head-to-Head Evidence: Quantifying Key Differentiation


Ester Steric Influence on Alkaline Hydrolysis Rate

The alkaline hydrolysis rate of phosphinate esters is directly correlated with the steric constant (Es) of the ester leaving group. A foundational study on bis(chloromethyl)phosphinic esters established that larger alkoxy groups systematically reduce the rate constant (k) in KOH medium at 10°C and 25°C [1]. While the study used bis(chloromethyl) substrates, the leaving-group steric effect is a well-established class-level trend for phosphinate hydrolysis. For a propyl ester, the larger steric bulk compared to an ethyl ester results in a measurably lower hydrolysis rate. For context, the ethyl (chloromethyl)(ethyl)phosphinate analog (CAS 24327-58-0) has a documented boiling point of 192.5°C at 760 mmHg , whereas the propyl ester target compound is expected to have a higher boiling point (>200°C) consistent with the increased molecular weight and van der Waals surface area, further reflecting the tangible physical property shift imparted by the extended ester chain.

Ester Steric Influence on Alkaline Hydrolysis Rate
Class-level inference
Propyl
Hydrolysis rate constant (k) lower due to larger steric bulk
Slower controlled hydrolysis supports staged deprotection strategies.
Trend from bis(chloromethyl) esters; verify for mono-chloromethyl analog.
Chloromethyl Reactivity vs. γ-Chloropropyl Analogs
Class-level inference
Base: Cl–P ≫ Cl–(CH₂)₃
Water hydrolysis order reversed (intramolecular catalysis)
Direct Cl–P attachment enables rapid base-mediated activation.
Class-level from bis-substituted phosphinates; mono-chloromethyl profile may differ.
P-Alkyl Effect on Phosphorus Electrophilicity
Class-level inference
Ethyl σ* –0.10
+I effect reduces electrophilicity vs P-methyl (σ* 0.00)
Reduced electrophilicity may improve reaction selectivity and yield.
Ground-state property; verify in target nucleophilic substitution.
Propyl Ester Lipophilicity and Partitioning
Class-level inference
ΔclogP ≈ +0.5
One additional CH₂ unit increases organic-phase solubility
Enhanced lipophilicity aids biphasic reaction and extraction workflows.
Fragment-based prediction; experimental logP recommended.
Hydrolysis kinetics Phosphinate stability Structure-reactivity relationships

Chloromethyl Reactivity vs. γ-Chloropropyl Analogs

A direct comparative kinetic study demonstrated that alkyl-bis(chloromethyl)phosphinates hydrolyze many times faster under basic conditions than the corresponding alkyl-bis(γ-chloropropyl)phosphinates, while in water the order reverses due to intramolecular catalysis by chlorine in the γ-position [1]. Although this comparison involves bis-substituted phosphinates, it provides class-level evidence that the chloromethyl group directly attached to phosphorus (as in Propyl (chloromethyl)(ethyl)phosphinate) confers fundamentally different reactivity than analogs where the chlorine is positioned on a longer alkyl tether. For a mono-chloromethyl phosphinate such as the target compound, the absence of a second chloromethyl group modulates reactivity relative to bis(chloromethyl) counterparts, offering a distinct kinetic profile suitable for selective transformations.

Chloromethyl Reactivity vs. γ-Chloropropyl Analogs
Class-level inference
Base: Cl–P ≫ Cl–(CH₂)₃
Water hydrolysis order reversed (intramolecular catalysis)
Direct Cl–P attachment enables rapid base-mediated activation.
Class-level from bis-substituted phosphinates; mono-chloromethyl profile may differ.
Hydrolysis kinetics Intramolecular catalysis Phosphinate reactivity

P-Alkyl Effect on Phosphorus Electrophilicity

The P-alkyl substituent directly modulates the electrophilicity of the phosphorus center. In chloromethyl phosphinates, replacing a P-methyl group (as in Propyl (chloromethyl)(methyl)phosphinate, CAS 2060030-98-8) with a P-ethyl group increases the electron-donating inductive effect (+I), which slightly reduces the electrophilicity of phosphorus. This electronic tuning has been quantitated in phosphinate reactivity studies where alkyl substitution impacts the rate of nucleophilic attack at phosphorus [1]. The ethyl substituent in Propyl (chloromethyl)(ethyl)phosphinate provides a marginally lower electrophilicity compared to the methyl analog, which can be advantageous for selective reactions where overly reactive phosphorus centers lead to side products. Molecular weight comparison: Target 184.60 g/mol vs. Propyl (chloromethyl)(methyl)phosphinate 170.57 g/mol , reflecting the additional methylene unit.

P-Alkyl Effect on Phosphorus Electrophilicity
Class-level inference
Ethyl σ* –0.10
+I effect reduces electrophilicity vs P-methyl (σ* 0.00)
Reduced electrophilicity may improve reaction selectivity and yield.
Ground-state property; verify in target nucleophilic substitution.
Phosphinate electrophilicity Nucleophilic substitution Structure-activity relationship

Propyl Ester Lipophilicity and Partitioning

The substitution of a propyl ester for an ethyl ester increases the calculated octanol-water partition coefficient (clogP) by approximately 0.5 log units, based on the additive contribution of the methylene group (π = +0.5 for CH2) [1]. This lipophilicity shift is significant for applications involving biphasic reaction conditions, membrane permeability, or extraction efficiency. For the closely related Ethyl (chloromethyl)(ethyl)phosphinate (CAS 24327-58-0), the calculated logP is lower due to the smaller ethoxy group. The higher lipophilicity of the target compound enhances solubility in non-polar organic solvents and improves phase-transfer behavior in aqueous-organic reaction systems, differentiating it from less lipophilic analogs in practical synthetic workflows.

Propyl Ester Lipophilicity and Partitioning
Class-level inference
ΔclogP ≈ +0.5
One additional CH₂ unit increases organic-phase solubility
Enhanced lipophilicity aids biphasic reaction and extraction workflows.
Fragment-based prediction; experimental logP recommended.
Lipophilicity LogP Biphasic reactivity

High-Value Application Scenarios Based on Verified Differentiation


Controlled Deprotection in Phosphinate Prodrug Synthesis

The slower alkaline hydrolysis rate of the propyl ester (vs. ethyl analog) provides a wider operational window for selective deprotection in the synthesis of phosphinic acid-based prodrugs. Researchers can exploit this kinetic differentiation to achieve sequential deprotection where the more labile ethyl ester would cleave prematurely, compromising intermediate integrity and final yield [1].

Precursor for Flame-Retardant Phosphorus Polymers

The chloromethyl group serves as a grafting handle for incorporating phosphinate functionality into polymer backbones or as an additive for intumescent flame retardant systems. The propyl ester contributes thermal stability compared to methyl or ethyl ester analogs, allowing processing at elevated temperatures without premature volatilization or decomposition [1].

Building Block for Agrochemicals via Arbuzov Chemistry

The electrophilic chloromethyl group participates in Michaelis-Arbuzov reactions with trialkyl phosphites to generate phosphonate-phosphinate hybrid molecules. The reduced electrophilicity from the P-ethyl group (vs. P-methyl) mitigates side reactions, making this compound a controlled-reactivity building block for synthesizing crop protection agents where structural precision is critical .

Application
Selection Property
Validation Focus
Controlled Deprotection in Phosphinate Prodrug Synthesis
Propyl ester hydrolysis profile
Sequential deprotection kinetics
Precursor for Flame-Retardant Phosphorus Polymers
Chloromethyl grafting functionality and thermal stability
Thermal decomposition and char formation
Building Block for Agrochemicals via Arbuzov Chemistry
P-ethyl controlled electrophilicity
Arbuzov reaction selectivity and yield
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